molecular formula C4H7N3O B12392644 3-(Methyl-nitrosoamino)propionitrile-d3

3-(Methyl-nitrosoamino)propionitrile-d3

Cat. No.: B12392644
M. Wt: 116.14 g/mol
InChI Key: HZDLDFBKYBGNHG-FIBGUPNXSA-N
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Chemical Reactions Analysis

3-(Methyl-nitrosoamino)propionitrile-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(Methyl-nitrosoamino)propionitrile-d3 has several applications in scientific research, including:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of potential therapeutic agents.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methyl-nitrosoamino)propionitrile-d3 is primarily related to its role as a tracer in scientific research. The incorporation of deuterium atoms allows researchers to track the compound’s behavior in various systems, providing valuable insights into its pharmacokinetics and metabolism . The molecular targets and pathways involved depend on the specific application and the system being studied.

Properties

Molecular Formula

C4H7N3O

Molecular Weight

116.14 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3/i1D3

InChI Key

HZDLDFBKYBGNHG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC#N)N=O

Canonical SMILES

CN(CCC#N)N=O

Origin of Product

United States

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